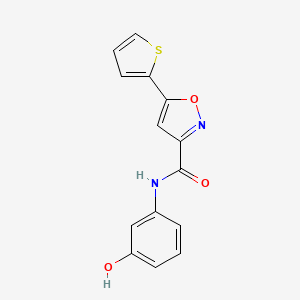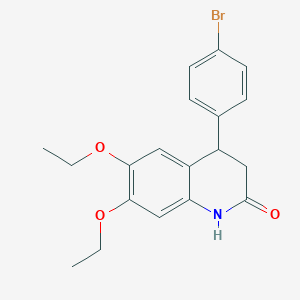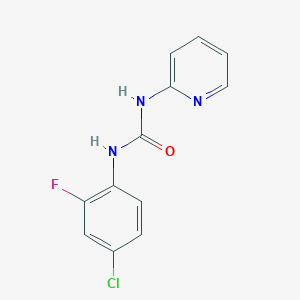![molecular formula C14H20N2O4S B4775331 methyl {4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B4775331.png)
methyl {4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate
Vue d'ensemble
Description
Methyl {4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate, commonly known as clopidol, is a chemical compound that has been widely used in the field of veterinary medicine as an anticoccidial agent. It is a member of the carbamate family of compounds and is structurally similar to other carbamate pesticides. Clopidol has been used to control coccidiosis, a parasitic disease that affects the intestinal tracts of poultry and other animals.
Mécanisme D'action
Clopidol acts by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for the growth and replication of coccidia. Clopidol has also been shown to have an immunomodulatory effect, which may contribute to its anticoccidial activity.
Biochemical and Physiological Effects:
Clopidol has been shown to have low toxicity in animals and humans. It is rapidly metabolized in the liver and excreted in the urine. Clopidol has been shown to have a mild effect on liver enzymes and electrolyte balance in poultry, but these effects are generally reversible and do not cause any significant harm to the animals.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidol has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It has a broad spectrum of activity against coccidian parasites, making it useful for studying the pathogenesis of coccidiosis. However, clopidol has some limitations. It has a narrow therapeutic window, which means that it can be toxic to animals if given at high doses. It also has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels.
Orientations Futures
There are several future directions for research on clopidol. One area of interest is the development of new formulations that can improve the bioavailability and efficacy of clopidol. Another area of interest is the investigation of the immunomodulatory effects of clopidol and its potential use in the treatment of other parasitic diseases. Additionally, there is a need for further studies on the safety and toxicity of clopidol in different animal species and in humans.
Applications De Recherche Scientifique
Clopidol has been extensively studied for its anticoccidial activity in poultry. It has been shown to be effective against a wide range of coccidian species, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. Clopidol has also been investigated for its potential use in the treatment of other parasitic diseases, such as malaria and leishmaniasis.
Propriétés
IUPAC Name |
methyl N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-4-3-9-16(10-11)21(18,19)13-7-5-12(6-8-13)15-14(17)20-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUVDIQNLOZXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4775261.png)
![7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4775269.png)


![2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B4775279.png)
![N-[4-(aminosulfonyl)phenyl]-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4775289.png)
![3-chloro-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B4775294.png)
![N-cyclopropyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4775297.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4775304.png)
![2-{1-(4-ethoxybenzyl)-4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4775310.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4775327.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4775337.png)